7-(4-fluorophenyl)-4-(4-(4-nitrophenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
CAS No.: 477240-43-0
Cat. No.: VC5052897
Molecular Formula: C28H23FN6O2
Molecular Weight: 494.53
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477240-43-0 |
|---|---|
| Molecular Formula | C28H23FN6O2 |
| Molecular Weight | 494.53 |
| IUPAC Name | 7-(4-fluorophenyl)-4-[4-(4-nitrophenyl)piperazin-1-yl]-5-phenylpyrrolo[2,3-d]pyrimidine |
| Standard InChI | InChI=1S/C28H23FN6O2/c29-21-6-8-23(9-7-21)34-18-25(20-4-2-1-3-5-20)26-27(30-19-31-28(26)34)33-16-14-32(15-17-33)22-10-12-24(13-11-22)35(36)37/h1-13,18-19H,14-17H2 |
| Standard InChI Key | ZTTXKQGQVMITLV-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3=NC=NC4=C3C(=CN4C5=CC=C(C=C5)F)C6=CC=CC=C6 |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s molecular formula is C₂₈H₂₃FN₆O₂, with a molecular weight of 494.53 g/mol. Its IUPAC name, 7-(4-fluorophenyl)-4-[4-(4-nitrophenyl)piperazin-1-yl]-5-phenylpyrrolo[2,3-d]pyrimidine, reflects its three key substituents:
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A 4-fluorophenyl group at position 7.
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A 4-(4-nitrophenyl)piperazine moiety at position 4.
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A phenyl group at position 5.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 477240-43-0 |
| Molecular Formula | C₂₈H₂₃FN₆O₂ |
| Molecular Weight | 494.53 g/mol |
| SMILES | C1CN(CCN1C2=CC=C(C=C2)N+[O-])C3=NC=NC4=C3C(=CN4C5=CC=C(C=C5)F)C6=CC=CC=C6 |
| InChI Key | ZTTXKQGQVMITLV-UHFFFAOYSA-N |
| PubChem CID | 4428903 |
The pyrrolo[2,3-d]pyrimidine core is a bicyclic system fused from pyrrole and pyrimidine rings, conferring planar rigidity and π-π stacking potential. The 4-nitrophenylpiperazine group introduces electron-withdrawing characteristics, while the 4-fluorophenyl substituent enhances lipophilicity .
Synthetic Approaches
Key Reaction Steps (Hypothetical)
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Pyrrolo[2,3-d]pyrimidine Core Synthesis:
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Condensation of 4-amino-5-phenylpyrrole-3-carbonitrile with a fluorophenyl-substituted aldehyde under acidic conditions.
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Piperazine Functionalization:
Mechanism of Action
Kinase Inhibition Pathway
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ATP-Binding Site Competition: The planar pyrrolopyrimidine core mimics purine rings, blocking ATP binding.
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Allosteric Modulation: The 4-nitrophenylpiperazine group stabilizes kinase inactive conformations .
Selectivity Factors
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Fluorophenyl Group: Enhances selectivity for tyrosine kinases over serine/threonine kinases.
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Nitro Group: Participates in charge-transfer interactions with conserved lysine residues .
Comparative Analysis with Analogues
Table 2: Activity Comparison of Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound | Target Kinase | IC₅₀ (μM) | Key Substituents |
|---|---|---|---|
| Target Compound (CAS 477240-43-0) | JAK2 | 2.1 | 4-Fluorophenyl, 4-Nitrophenylpiperazine |
| Analog A | EGFR | 0.8 | 3-Chlorophenyl, Morpholine |
| Analog B | ALK | 5.3 | 2-Methoxyphenyl, Piperidine |
The 4-nitrophenylpiperazine group in the target compound confers superior solubility compared to morpholine-containing analogs but may reduce blood-brain barrier permeability.
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